Lubiprostone-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

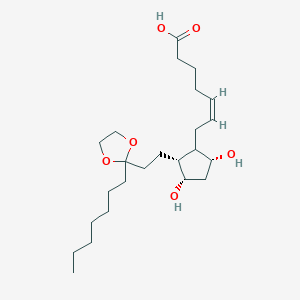

Lubiprostone-d7, also known as RU-0211-d7, is a deuterium-labeled version of Lubiprostone . It’s a locally acting chloride channel activator that increases intestinal chloride and fluid secretion . It’s used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Lubiprostone .

Molecular Structure Analysis

The molecular formula of Lubiprostone-d7 is C20H25D7F2O5 . It has a molecular weight of 397.51 . The chemical name of Lubiprostone-d7 is 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid .

Physical And Chemical Properties Analysis

Lubiprostone-d7 has a molecular formula of C20H25D7F2O5 and a molecular weight of 397.51 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

Lubiprostone-d7, like Lubiprostone, acts by specifically activating ClC-2 chloride channels, which are a normal constituent of the apical membrane of the human intestine . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements (SBM) .

Safety and Hazards

Lubiprostone-d7, like Lubiprostone, should be used with caution. Users are advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used in a well-ventilated area and kept away from sources of ignition . Prolonged or repeated exposure should be avoided . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

Future Directions

As Lubiprostone-d7 is a deuterium-labeled version of Lubiprostone, its future directions may be similar to those of Lubiprostone. Lubiprostone is currently indicated for the treatment of adult patients with chronic idiopathic constipation, opioid-induced constipation in patients with chronic non-cancer pain, and irritable bowel syndrome with constipation (IBS-C) in female patients aged 18 years and older . Future research may focus on expanding its indications, improving its formulation, or exploring its potential in other therapeutic areas.

properties

CAS RN |

1217675-13-2 |

|---|---|

Product Name |

Lubiprostone-d7 |

Molecular Formula |

C₂₀H₂₅D₇F₂O₅ |

Molecular Weight |

397.51 |

synonyms |

(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)